N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]: A Technical Overview of its Discovery and Biological Activity
N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]: A Technical Overview of its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide], also known as BCPA, has been identified as a novel regulator of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). This technical guide provides a comprehensive overview of the available information on the discovery, and biological activity of BCPA, with a focus on its potential therapeutic applications in diseases such as osteoporosis. Due to the limited publicly available information on its specific synthesis, a generalized synthetic approach for bis-acrylamides is presented.
Discovery
N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA) was identified as a novel regulator of Pin1 through a receptor-based in silico screening process.[1] Pin1 is a critical enzyme involved in various cellular processes, and its dysregulation has been implicated in several diseases. The in silico screening aimed to identify small molecules that could bind to the WW domain of Pin1, a key recognition motif for its phosphoprotein substrates.[1] This computational approach led to the identification of BCPA as a potential Pin1-interacting compound, prompting further investigation into its biological activities.[1]
Synthesis
A general method for the synthesis of bis-acrylamides involves the reaction of an alkylene diamine with an acrylic acid ester.[2] Another common method is the reaction of acrylamide with formaldehyde in the presence of a catalyst.[3][4]
Generalized Synthetic Scheme:
Caption: Plausible synthetic route for BCPA.
Biological Activity and Mechanism of Action
BCPA has been identified as an inhibitor of osteoclast differentiation, suggesting its potential as a therapeutic agent for osteoporosis.[1] Osteoporosis is a disease characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts.[1]
The mechanism of action of BCPA is linked to its ability to regulate the Pin1 protein.[1] BCPA was found to attenuate the reduction of Pin1 protein levels during osteoclast differentiation without affecting its mRNA levels.[1] This stabilization of Pin1 leads to the suppression of dendritic cell-specific transmembrane protein (DC-STAMP), a key mediator of osteoclast cell-cell fusion.[1]
Signaling Pathway:
Caption: BCPA's role in inhibiting osteoclastogenesis.
Experimental Protocols
In Silico Screening for Pin1 Regulators
The identification of BCPA was achieved through receptor-based in silico screening.[1] This computational method utilizes the three-dimensional structure of the target protein, in this case, the WW domain of Pin1, to screen libraries of small molecules for potential binding candidates.[1]
Experimental Workflow:
Caption: In silico discovery workflow for BCPA.
Osteoclast Differentiation Assay
The inhibitory effect of BCPA on osteoclastogenesis was assessed using bone marrow-derived macrophages (BMMs).
Protocol:
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BMMs were seeded in 96-well plates at a density of 1 × 10^5 cells per well.[1]
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The cells were cultured in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL for 4 days to induce osteoclast differentiation.[1]
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BCPA was added to the culture medium at various concentrations to assess its dose-dependent effects.
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After the incubation period, the cells were fixed with 3.8% paraformaldehyde for 30 minutes at room temperature.[1]
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The cells were then stained for Tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.[1]
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TRAP-positive multinucleated cells (containing three or more nuclei) were identified and counted under a microscope to quantify osteoclast formation.[1]
Quantitative Data
A study on the effect of BCPA on osteoclast differentiation showed a dose-dependent inhibition of the formation of TRAP-positive multinucleated cells.[1] While specific IC50 values are not provided in the primary literature, the results indicated a significant decrease in osteoclast surface area and the number of nuclei in TRAP-positive cells with BCPA treatment.[1]
Table 1: Summary of BCPA's Biological Effects
| Biological Effect | Target | Outcome | Reference |
| Inhibition of Osteoclastogenesis | Bone Marrow-Derived Macrophages | Dose-dependent decrease in TRAP-positive multinucleated cells | [1] |
| Regulation of Pin1 | Osteoclast Precursor Cells | Attenuation of Pin1 protein reduction | [1] |
| Suppression of Fusion Protein | Osteoclast Precursor Cells | Repression of DC-STAMP expression | [1] |
Safety and Toxicity
It is important to note that BCPA is an acrylamide derivative. Acrylamide itself is classified as a probable human carcinogen (Group 2A) by the International Agency for Cancer Research (IARC).[1] The neurotoxic and genotoxic effects of acrylamide have been documented.[5][6][7] Therefore, any therapeutic development of BCPA would require thorough toxicological evaluation. The study on osteoclasts reported no cytotoxicity of BCPA at the concentrations used.[1]
Conclusion
N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide] (BCPA) represents a promising lead compound for the development of novel therapeutics targeting diseases associated with excessive osteoclast activity, such as osteoporosis. Its discovery through in silico screening highlights the power of computational methods in modern drug discovery. The mechanism of action, involving the regulation of Pin1 and subsequent inhibition of osteoclast fusion, provides a solid foundation for further preclinical and clinical investigations. Future research should focus on elucidating a detailed and optimized synthesis protocol, conducting comprehensive structure-activity relationship studies, and performing rigorous safety and toxicity assessments to fully evaluate the therapeutic potential of BCPA.
References
- 1. BCPA {N,N′-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]} Inhibits Osteoclast Differentiation through Increased Retention of Peptidyl-Prolyl cis-trans Isomerase Never in Mitosis A-Interacting 1 [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]
- 5. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
